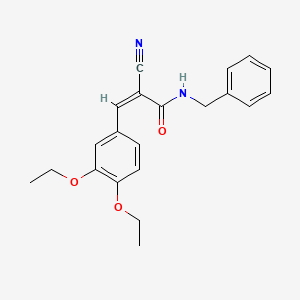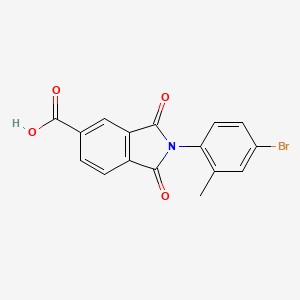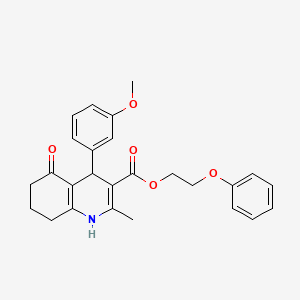![molecular formula C14H7BrClNO2S2 B11678797 (5E)-5-[(5-bromofuran-2-yl)methylidene]-3-(4-chlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11678797.png)
(5E)-5-[(5-bromofuran-2-yl)methylidene]-3-(4-chlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5E)-5-[(5-bromofuran-2-il)metilideno]-3-(4-clorofenil)-2-sulfaniylideno-1,3-tiazolidin-4-ona es un compuesto orgánico complejo que pertenece a la familia de las tiazolidinonas. Este compuesto se caracteriza por su estructura única, que incluye un grupo bromofurano, un grupo clorofenilo y un núcleo de tiazolidinona. Ha despertado interés en diversos campos de la investigación científica debido a sus potenciales propiedades biológicas y químicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (5E)-5-[(5-bromofuran-2-il)metilideno]-3-(4-clorofenil)-2-sulfaniylideno-1,3-tiazolidin-4-ona típicamente involucra reacciones orgánicas de varios pasos. Un método común incluye la condensación de 5-bromofurfurato con 4-clorobenzaldehído en presencia de una base para formar el compuesto intermedio. Este intermedio luego se hace reaccionar con tiosemicarbazida en condiciones ácidas para producir el producto final de tiazolidinona.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares pero a una escala mayor. El uso de reactores de flujo continuo y condiciones de reacción optimizadas pueden mejorar el rendimiento y la pureza del producto. Los catalizadores y los disolventes se seleccionan cuidadosamente para garantizar reacciones eficientes y productos secundarios mínimos.
Análisis De Reacciones Químicas
Tipos de reacciones
(5E)-5-[(5-bromofuran-2-il)metilideno]-3-(4-clorofenil)-2-sulfaniylideno-1,3-tiazolidin-4-ona experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción pueden convertir el anillo de tiazolidinona en un anillo de tiazolidina.
Sustitución: Las reacciones de sustitución de halógenos pueden ocurrir en los grupos bromofurano o clorofenilo.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Se utilizan agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Las reacciones de halogenación a menudo utilizan reactivos como N-bromosuccinimida o N-clorosuccinimida.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que la reducción puede producir derivados de tiazolidina.
Aplicaciones Científicas De Investigación
(5E)-5-[(5-bromofuran-2-il)metilideno]-3-(4-clorofenil)-2-sulfaniylideno-1,3-tiazolidin-4-ona tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: El compuesto ha mostrado potencial como agente antimicrobiano y antifúngico.
Medicina: La investigación está en curso para explorar su potencial como agente antiinflamatorio y anticancerígeno.
Industria: Se utiliza en el desarrollo de nuevos materiales y como catalizador en diversas reacciones químicas.
Mecanismo De Acción
El mecanismo de acción de (5E)-5-[(5-bromofuran-2-il)metilideno]-3-(4-clorofenil)-2-sulfaniylideno-1,3-tiazolidin-4-ona involucra su interacción con objetivos moleculares específicos. El compuesto puede inhibir ciertas enzimas o receptores, lo que lleva a sus efectos biológicos. Por ejemplo, puede inhibir la actividad de las enzimas involucradas en la inflamación o la proliferación de células cancerosas. Las vías exactas y los objetivos moleculares todavía están bajo investigación.
Comparación Con Compuestos Similares
Compuestos similares
- (5E)-5-[(5-clorofuran-2-il)metilideno]-3-(4-bromofenil)-2-sulfaniylideno-1,3-tiazolidin-4-ona
- (5E)-5-[(5-metilfurano-2-il)metilideno]-3-(4-fluorofenil)-2-sulfaniylideno-1,3-tiazolidin-4-ona
Singularidad
(5E)-5-[(5-bromofuran-2-il)metilideno]-3-(4-clorofenil)-2-sulfaniylideno-1,3-tiazolidin-4-ona es única debido a su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C14H7BrClNO2S2 |
|---|---|
Peso molecular |
400.7 g/mol |
Nombre IUPAC |
(5E)-5-[(5-bromofuran-2-yl)methylidene]-3-(4-chlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C14H7BrClNO2S2/c15-12-6-5-10(19-12)7-11-13(18)17(14(20)21-11)9-3-1-8(16)2-4-9/h1-7H/b11-7+ |
Clave InChI |
VDGMKWYSFIMGHQ-YRNVUSSQSA-N |
SMILES isomérico |
C1=CC(=CC=C1N2C(=O)/C(=C\C3=CC=C(O3)Br)/SC2=S)Cl |
SMILES canónico |
C1=CC(=CC=C1N2C(=O)C(=CC3=CC=C(O3)Br)SC2=S)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-5-(3-iodo-5-methoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11678719.png)


![N-[(2E,5E)-5-(furan-2-ylmethylidene)-4-oxo-1,3-thiazolidin-2-ylidene]benzenesulfonamide](/img/structure/B11678731.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11678733.png)
![(5Z)-5-(3-methoxy-4-{2-[(4-methylphenyl)sulfanyl]ethoxy}benzylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11678742.png)
![(5Z)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11678755.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11678767.png)
![2-{(E)-[({[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}acetyl)hydrazono]methyl}benzoic acid](/img/structure/B11678775.png)
![1-(3,4-dichlorobenzyl)-3,3-dimethyl-4-[(3-methylphenyl)carbonyl]-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B11678780.png)
![2-{[5-(4-Methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(Z)-(3-methylthiophen-2-YL)methylidene]acetohydrazide](/img/structure/B11678786.png)
![(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-N-(2,4-dimethylphenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11678790.png)


